molecular formula C17H21N3O2S B2577062 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1797701-92-8

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2577062
CAS RN: 1797701-92-8
M. Wt: 331.43
InChI Key: VUVJTAKOEIBBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea, also known as MPPTU, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In We will also list several future directions for research on this compound.

Scientific Research Applications

Acetylcholinesterase Inhibitors Development Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has demonstrated the potential of these compounds, with similar structural characteristics to the specified urea derivative, as novel acetylcholinesterase inhibitors. These compounds were synthesized to optimize spacer length and test conformational flexibility, indicating that such structural features are compatible with high inhibitory activities against acetylcholinesterase, an enzyme targeted in the treatment of diseases like Alzheimer's. The findings suggest that aromatic residues are not a prerequisite for activity, broadening the scope for developing effective inhibitors based on similar urea compounds (Vidaluc et al., 1995).

Epoxide Hydrolase Inhibition for Therapeutic Applications Another significant application involves 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor. TPPU has been widely used in research to modulate inflammation and protect against conditions such as hypertension, neuropathic pain, and neurodegeneration. Understanding the metabolism of TPPU enhances the confidence in translating preclinical pharmacokinetics to humans, facilitating the clinical development of sEH inhibitors for therapeutic use (Wan et al., 2019).

Anion Recognition and Photophysical Studies Research into substituted phenyl urea and thiourea silatranes has revealed their utility in anion recognition through photophysical studies. These studies highlight how functionalized phenyl unsymmetrical urea and thiourea possessing silatranes can be synthesized and used to investigate electronic properties via solution state studies. This application is crucial for developing materials for sensing and recognition purposes, demonstrating the versatile applications of urea derivatives in chemical sensing (Singh et al., 2016).

properties

IUPAC Name

1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-15-4-2-10-20(12-15)14-8-6-13(7-9-14)18-17(21)19-16-5-3-11-23-16/h3,5-9,11,15H,2,4,10,12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVJTAKOEIBBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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